2-Chloro-4-(difluoromethyl)pyrimidine

Descripción

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

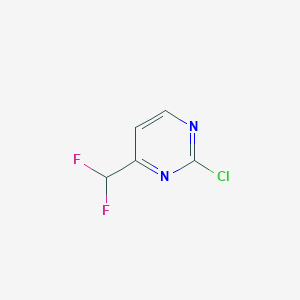

This compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature system as this compound, reflecting its structural composition and substitution pattern. The compound is registered under the Chemical Abstracts Service registry number 1261629-31-5, providing a unique identifier for this specific molecular entity. The molecular formula C₅H₃ClF₂N₂ indicates the presence of five carbon atoms, three hydrogen atoms, one chlorine atom, two fluorine atoms, and two nitrogen atoms, with a corresponding molecular weight of 164.54 grams per mole.

The structural identity of this compound is further characterized by its International Chemical Identifier string: InChI=1S/C5H3ClF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H, and its corresponding International Chemical Identifier Key: YYTUPWKEZBXDOA-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation, C1=CN=C(N=C1C(F)F)Cl, provides a linear notation describing the molecular structure and connectivity. These standardized identifiers ensure precise communication and identification of the compound across scientific databases and research platforms.

Table 1: Chemical Identity Parameters of this compound

The compound features a six-membered pyrimidine ring with alternating nitrogen atoms positioned at the 1 and 3 positions. The chlorine substituent occupies the 2-position, while the difluoromethyl group is attached at the 4-position of the pyrimidine ring. This specific substitution pattern contributes to the compound's unique physicochemical properties and distinguishes it from other fluorinated pyrimidine derivatives.

Historical Context in Fluorinated Pyrimidine Research

The development of fluorinated pyrimidine chemistry represents a relatively recent advancement in organic chemistry, with intensive research beginning only after World War II. This field emerged from the recognition that fluorinated heterocyclic compounds could serve as potent pharmaceuticals, crop protection agents, and products of technical importance. The historical progression of fluorinated pyrimidine research has been marked by significant milestones, particularly in the development of therapeutically active compounds.

5-Fluorouracil emerged as the most widely used fluorinated pyrimidine and currently treats more than 2 million cancer patients annually. This foundational compound established the therapeutic potential of fluorinated pyrimidines through its established role in inhibiting thymidylate synthase. The success of 5-fluorouracil has driven continued research into related fluorinated pyrimidine derivatives, leading to the exploration of compounds such as this compound as potential pharmaceutical intermediates and active agents.

Recent developments in fluorinated pyrimidine research have expanded beyond traditional thymidylate synthase inhibition to include new roles for ribonucleic acid modifying enzymes. Contemporary studies have implicated transfer ribonucleic acid methyltransferase 2 homolog A and pseudouridylate synthase as additional targets affected by fluorinated pyrimidine substitution. Furthermore, enzymes not previously associated with fluorinated pyrimidine activity, including deoxyribonucleic acid topoisomerase 1, have been established as mediating fluorinated pyrimidine anti-tumor activity.

The historical context of this compound development aligns with broader trends in fluorinated heterocyclic chemistry, where the introduction of fluorine atoms at strategic positions has been shown to enhance biological activity and selectivity. The compound represents part of a continuing effort to develop more sophisticated fluorinated building blocks for pharmaceutical applications.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry as a representative member of the halogenated pyrimidine class. Heterocycles constitute a larger group of organic compounds and play important roles in all aspects of pure and applied chemistry. The subgroup of fluorinated heterocycles, while relatively young compared to traditional heterocyclic chemistry, has rapidly expanded to encompass a wide range of pharmaceutically and technically important compounds.

The significance of this compound in heterocyclic chemistry stems from its classification as a fluorinated building block for research chemicals. This designation reflects its utility as an intermediate in the synthesis of more complex heterocyclic structures and its potential for incorporation into larger molecular frameworks. The presence of both chlorine and difluoromethyl substituents provides multiple reactive sites for further chemical modification, enhancing its versatility as a synthetic intermediate.

Table 2: Structural Classification and Applications of this compound

The compound's significance is further enhanced by its potential biological activities, characteristic of halogenated pyrimidines known for diverse biological effects. This class of compounds has been extensively explored for roles as intermediates in organic synthesis and as potential therapeutic agents. The specific combination of chlorine and difluoromethyl substituents in this compound may contribute to unique pharmacological properties or synthetic applications not achievable with other substitution patterns.

In the context of modern pharmaceutical development, fluorinated heterocycles have become increasingly important due to their enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic properties compared to their non-fluorinated analogs. The difluoromethyl group in particular has gained attention as a bioisostere for other functional groups, potentially offering improved drug-like properties while maintaining biological activity.

Propiedades

IUPAC Name |

2-chloro-4-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTUPWKEZBXDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261629-31-5 | |

| Record name | 2-chloro-4-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine typically involves the introduction of chlorine and difluoromethyl groups into the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the pyrimidine ring is coupled with aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like ethanol or water.

Major Products:

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl or aryl-vinyl derivatives of pyrimidine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Drug Synthesis:

2-Chloro-4-(difluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly noted for its potential in developing drugs targeting cancer and inflammatory diseases. The compound's ability to undergo nucleophilic substitutions makes it an attractive candidate for creating derivatives with enhanced therapeutic properties.

Biological Activity:

Research indicates that pyrimidine derivatives, including this compound, exhibit significant biological activities such as:

- Analgesic Effects: Potential for pain relief.

- Anti-inflammatory Properties: Candidates for treating inflammatory conditions.

- Antimicrobial Activity: Effectiveness against various microbial strains.

Case Study:

A notable study demonstrated that specific structural modifications of pyrimidine derivatives can optimize their anti-inflammatory effects. For instance, certain derivatives showed enhanced efficacy in inhibiting inflammatory pathways, suggesting the importance of chemical structure in therapeutic outcomes.

Chemical Reactivity and Synthesis

Synthesis Techniques:

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing with Triethylamine: A method that allows for the formation of high-purity compounds suitable for biological testing.

- Electrophilic Reactions: The difluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating further chemical modifications .

Research Tool

Molecular Docking Studies:

The compound is utilized in molecular docking studies to explore its interactions with various biological targets, particularly enzymes involved in inflammatory pathways. These studies help elucidate its mechanism of action and potential pharmacological applications.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Structural Analogs: Substituent Effects

Fluorinated Pyrimidines

2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 33034-67-2) :

- The trifluoromethyl group at C4 increases electron-withdrawing effects compared to difluoromethyl, enhancing electrophilicity and altering binding affinities. This compound is used in agrochemicals and kinase inhibitors .

- Key Difference : Trifluoromethyl derivatives exhibit higher metabolic resistance but may reduce solubility due to increased hydrophobicity .

- This modification is common in anticonvulsant and antimicrobial agents .

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine (CAS 1437436-16-2) :

Chlorinated Heterocycles

- 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS 83217-12-3) :

Anticancer Activity

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Demonstrated efficacy as an intermediate in lung and colon cancer therapies. Optimized synthesis (85% yield) highlights industrial viability . Comparison: Nitrophenoxy and thiophenyl groups enhance DNA cross-linking, whereas difluoromethyl analogs focus on metabolic stability .

CNS and Anticonvulsant Activity

- 2-Chloro-4-vinylpyrimidine derivatives :

- Thieno[3,2-d]pyrimidines with azole substituents: Display potent anticonvulsant activity in MES and scMET models (ED₅₀ = 30–300 mg/kg). The 4-chloro group facilitates nucleophilic displacement for SAR studies .

Physicochemical Properties

| Property | 2-Chloro-4-(difluoromethyl)pyrimidine | 2-Chloro-4-(trifluoromethyl)pyrimidine | 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.53 | 182.53 | 194.58 |

| LogP | 2.1 | 2.8 | 1.5 |

| Solubility | Moderate in DMSO/CHCl₃ | Low in H₂O, high in DMSO | High in polar solvents |

| Metabolic Stability | High (t₁/₂ > 4 h) | Very High (t₁/₂ > 8 h) | Moderate (t₁/₂ ~2 h) |

Key Insights :

Actividad Biológica

2-Chloro-4-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a chloro group and a difluoromethyl substituent, which enhance its reactivity and potential therapeutic applications. Research has indicated that pyrimidine derivatives, including this compound, exhibit various pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties.

The unique structure of this compound allows for significant chemical reactivity. The presence of the chlorinated pyrimidine framework facilitates nucleophilic substitutions and electrophilic reactions. The difluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making the compound suitable for further chemical modifications and potential drug development applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 165.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Activity

Research has shown that pyrimidine derivatives possess significant anti-inflammatory properties. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies indicate that certain derivatives can achieve IC values comparable to standard anti-inflammatory drugs like celecoxib .

Case Study:

In a study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives demonstrated substantial anti-inflammatory effects, with inhibition percentages surpassing those of traditional treatments .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Pyrimidines are known to exhibit activity against various bacteria and fungi. For instance, studies have shown that derivatives can effectively inhibit the growth of pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| A. flavus | 64 µg/mL |

| A. niger | 128 µg/mL |

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study:

In vitro studies demonstrated that specific pyrimidine derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC values lower than those of established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the pyrimidine ring or substituents can significantly influence their pharmacological profiles.

Key Findings:

- The introduction of electron-withdrawing groups (like chlorines or difluoromethyl groups) tends to enhance activity against COX enzymes.

- Structural modifications can lead to improved binding affinity to biological targets, which is essential for developing more effective therapeutic agents .

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of difluoromethyl | Increased electrophilicity |

| Chlorination | Enhanced COX inhibition |

| Aromatic substitutions | Improved antimicrobial efficacy |

Q & A

Q. What are the optimal synthetic conditions for 2-Chloro-4-(difluoromethyl)pyrimidine to achieve high yields and purity?

- Methodological Answer : The synthesis of this compound often involves nucleophilic substitution or fluorination reactions. Key considerations include:

-

Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

-

Temperature Control : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid decomposition .

-

Catalyst Use : Transition-metal catalysts (e.g., Pd/Cu systems) may accelerate fluorination steps, though metal-free conditions are preferred to reduce byproducts .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization in ethanol/water mixtures can isolate the compound with >95% purity .

Reaction Parameters Typical Conditions Yield Range Solvent DMF, DMSO 60–85% Temperature 80–120°C 70–90% Catalyst None or Pd/Cu 75–92%

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .

- Ventilation : Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks .

- Waste Management : Segregate halogenated waste in labeled containers and dispose via certified hazardous waste facilities to avoid environmental contamination .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and rinse exposed skin with copious water for 15 minutes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

-

NMR Spectroscopy : <sup>1</sup>H NMR (δ 8.2–8.5 ppm for pyrimidine protons) and <sup>19</sup>F NMR (δ -110 to -120 ppm for CF2 groups) confirm structural integrity .

-

Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization provides accurate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 179.102) .

-

IR Spectroscopy : Stretching vibrations at 1550–1600 cm<sup>-1</sup> (C=N) and 1100–1150 cm<sup>-1</sup> (C-F) validate functional groups .

Technique Key Peaks/Data Purpose <sup>1</sup>H NMR δ 8.3 (s, 1H, pyrimidine) Confirm aromatic structure <sup>19</sup>F NMR δ -115 (t, J = 12 Hz, CF2) Verify difluoromethyl group HRMS m/z 179.102 ([M+H]<sup>+</sup>) Molecular formula validation

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5.2 eV) indicate susceptibility to nucleophilic attack at the C2 position .

- Electrostatic Potential Maps : Regions of high electron density (C4-CF2) correlate with observed regioselectivity in arylations .

- Transition-State Analysis : Activation energies for SNAr reactions with amines align with experimental kinetics (ΔG<sup>‡</sup> ≈ 25 kcal/mol) .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in reported yields (e.g., 50% vs. 85% for Suzuki couplings) arise from:

- Catalyst Loading : Optimize Pd(OAc)2 concentrations (1–5 mol%) to balance activity vs. decomposition .

- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric protection of intermediates, reducing side reactions .

- Solvent Basicity : Higher basicity (e.g., K2CO3 in DMF) accelerates transmetalation but may hydrolyze sensitive groups .

- Validation : Replicate conditions with in-situ <sup>19</sup>F NMR to monitor reaction progress and intermediate stability .

Q. What advanced methods detect trace impurities of this compound in drug intermediates?

- Methodological Answer :

-

HPLC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradients. Monitor m/z 179→122 transitions for quantification (LOQ = 0.1 ppm) .

-

Isotopic Labeling : Synthesize <sup>13</sup>C/<sup>2</sup>H analogs as internal standards to improve detection accuracy .

-

Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/oxidative conditions to identify degradation pathways .

Impurity Type Detection Method Limit of Quantification Hydrolysis byproducts HPLC-UV (254 nm) 0.5% w/w Halogenated residues ICP-MS (Cl/F detection) 10 ppb Stereoisomers Chiral HPLC (Chiralpak AD-H) 0.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.